3,5-Difluoro-2-methyl-4-propoxyphenol
Description
3,5-Difluoro-2-methyl-4-propoxyphenol is a fluorinated phenolic compound characterized by a benzene ring substituted with fluorine atoms at the 3- and 5-positions, a methyl group at the 2-position, and a propoxy group at the 4-position.
Properties
IUPAC Name |
3,5-difluoro-2-methyl-4-propoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2O2/c1-3-4-14-10-7(11)5-8(13)6(2)9(10)12/h5,13H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSTYMNKGFJDCFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1F)C)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-2-methyl-4-propoxyphenol typically involves the introduction of fluorine atoms into a phenol derivative. One common method is the electrophilic aromatic substitution reaction, where fluorine atoms are introduced using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The methyl and propoxy groups can be introduced through alkylation reactions using appropriate alkyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic fluorination processes, followed by alkylation steps. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-2-methyl-4-propoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form hydroquinones or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinones or other oxidized phenol derivatives.
Reduction: Hydroquinones or other reduced phenol derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-Difluoro-2-methyl-4-propoxyphenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-Difluoro-2-methyl-4-propoxyphenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, making it a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
The following analysis compares 3,5-Difluoro-2-methyl-4-propoxyphenol with structurally related fluorophenol derivatives, focusing on substituent effects and available data.
Structural Analogs and Substituent Effects
a) 5-(3,5-Difluorophenyl)-2-methoxyphenol (CAS 918629-67-1)
- Molecular Formula : C₁₃H₁₀F₂O₂
- Key Features: Biphenyl core with a 3,5-difluorophenyl group attached to the 5-position of a phenol ring. Methoxy group at the 2-position instead of methyl and propoxy groups.
- The biphenyl structure may confer higher molecular rigidity, influencing binding affinity in biological systems.
b) (4aR)-1-[(2,3-Difluoro-4-iodophenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxylic acid 2-methylpropyl ester
- Key Features :
- A complex heterocyclic scaffold with a difluoro-iodophenyl substituent.
- Ester functional group and fused pyrrolo-pyridazine ring system.
- The ester group may enhance bioavailability compared to phenolic hydroxyl groups, which are prone to glucuronidation.
Physicochemical and Functional Properties
Key Differences and Research Insights
- Fluorine Positioning: The 3,5-difluoro substitution in both the target compound and 5-(3,5-difluorophenyl)-2-methoxyphenol enhances electronegativity and metabolic stability. However, the absence of iodine or heterocycles limits steric interactions compared to the patent compound .
- Alkoxy vs. Methoxy Groups : The propoxy group in the target compound likely increases lipophilicity (logP >3), favoring membrane permeability, whereas the methoxy group in the analog may improve water solubility .
- Synthetic Complexity: The heterocyclic analog requires multi-step synthesis involving iodination and esterification, whereas simpler fluorophenols like the target compound are more accessible for industrial-scale production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
